molecular formula C20H17IN2O3S B322305 N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide

N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide

Cat. No.: B322305
M. Wt: 492.3 g/mol
InChI Key: RDSQIYBFRZUDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-iodoaniline: This can be achieved by iodination of aniline using iodine and an oxidizing agent such as sodium nitrite.

    Formation of 4-iodoanilino sulfonyl chloride: The 4-iodoaniline is then reacted with chlorosulfonic acid to form the sulfonyl chloride derivative.

    Coupling with 4-methylbenzoic acid: The sulfonyl chloride derivative is then coupled with 4-methylbenzoic acid in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonyl group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with sodium azide would yield an azido derivative, while reduction of the sulfonyl group with sodium borohydride would yield a sulfinyl derivative.

Scientific Research Applications

N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide exerts its effects depends on its specific application. In biological systems, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and preventing their normal function. The presence of the iodine atom and sulfonyl group can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methylbenzamide: Similar structure but with a bromine atom instead of iodine.

    N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-methylbenzamide: Similar structure but with a chlorine atom instead of iodine.

    N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-4-methylbenzamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The uniqueness of N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger size and higher atomic number of iodine compared to other halogens can result in stronger interactions with molecular targets, potentially leading to enhanced efficacy in certain applications.

Properties

Molecular Formula

C20H17IN2O3S

Molecular Weight

492.3 g/mol

IUPAC Name

N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide

InChI

InChI=1S/C20H17IN2O3S/c1-14-2-4-15(5-3-14)20(24)22-17-10-12-19(13-11-17)27(25,26)23-18-8-6-16(21)7-9-18/h2-13,23H,1H3,(H,22,24)

InChI Key

RDSQIYBFRZUDSI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)I

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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